molecular formula C14H10FNO2 B5820666 3-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-2-one

3-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-2-one

Cat. No.: B5820666
M. Wt: 243.23 g/mol
InChI Key: GUSDZLBOEPABSI-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a benzoxazole ring fused with a fluorophenyl group. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-2-one typically involves the condensation of 2-aminophenol with 2-fluorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires heating to reflux temperatures .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-2-one is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability. The fluorine atom increases the compound’s lipophilicity, allowing for better cell membrane penetration and improved pharmacokinetic properties .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c15-11-6-2-1-5-10(11)9-16-12-7-3-4-8-13(12)18-14(16)17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSDZLBOEPABSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3OC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327369
Record name 3-[(2-fluorophenyl)methyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664914
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

903205-77-6
Record name 3-[(2-fluorophenyl)methyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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